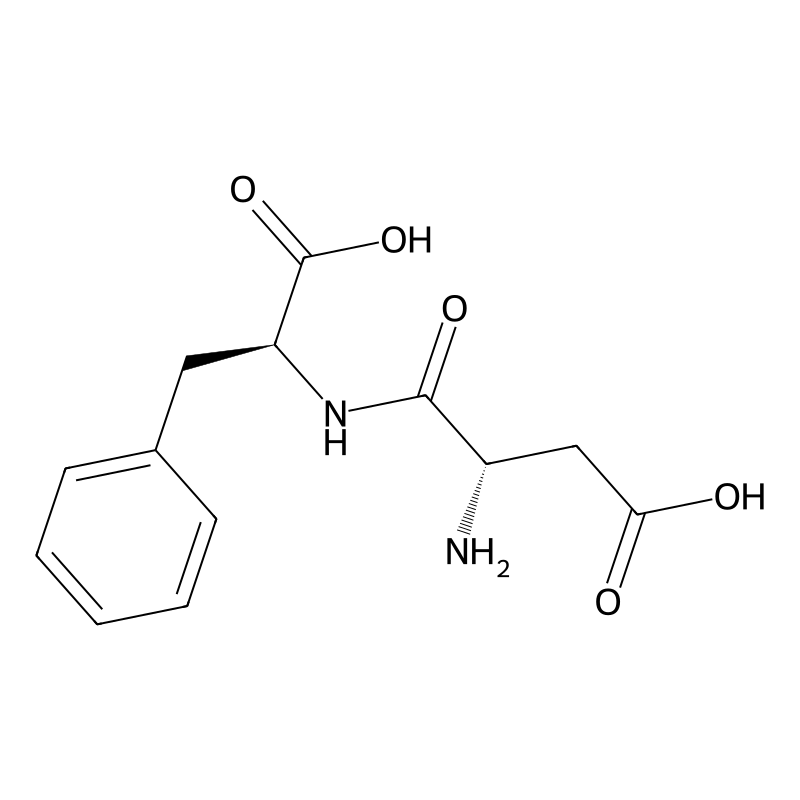

L-Aspartyl-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Aspartame

L-Asp-L-Phe serves as the backbone molecule for aspartame, a widely used artificial sweetener. When the methyl ester group is added to the C-terminus of L-Asp-L-Phe, it transforms into aspartame (L-aspartyl-L-phenylalanine methyl ester) [Source: National Institutes of Health, ]. This process significantly enhances the sweetness of the molecule, allowing it to be used in various food and beverage products with minimal caloric contribution. Research in this area focuses on optimizing the production of aspartame and exploring its potential health implications Source: [Production of poly(L-aspartyl-L-phenylalanine) in Escherichia coli: )].

Model Compound for Peptide Research

L-Asp-L-Phe's relatively simple structure and well-defined properties make it a valuable model compound in peptide research. Scientists utilize it to study various aspects of peptide structure, function, and interaction with other molecules. This includes investigations into peptide folding, stability, and enzymatic activity Source: [L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem: )]. The findings obtained using L-Asp-L-Phe can then be applied to the study of more complex peptides with potential therapeutic or diagnostic applications.

L-Aspartyl-L-phenylalanine is a dipeptide composed of two amino acids: L-aspartic acid and L-phenylalanine. This compound is known for its role as a precursor in the production of aspartame, an artificial sweetener that is significantly sweeter than sucrose. L-Aspartyl-L-phenylalanine is characterized by its unique structure, which allows it to exhibit specific biological activities and applications in various fields, particularly in food and pharmaceutical industries.

The synthesis of L-aspartyl-L-phenylalanine typically involves a condensation reaction between L-aspartic acid and L-phenylalanine. This reaction can be catalyzed by various enzymes or conducted through chemical processes. A notable method includes the use of α-amino acid ester acyl transferase, which facilitates the formation of α-L-aspartyl-L-phenylalanine β-methyl ester from L-aspartic acid dimethylester and L-phenylalanine. The subsequent transformation of this ester leads to the production of aspartame hydrochloride, highlighting the compound's utility in the sweetener industry .

L-Aspartyl-L-phenylalanine exhibits significant biological activity, primarily as a sweetening agent in food products. It is approximately 200 times sweeter than sucrose, making it a popular choice for low-calorie food formulations. Additionally, it has been studied for its potential neuroprotective effects and its role in metabolic pathways involving amino acids . The compound's unique combination of amino acids also contributes to its ability to influence taste perception.

Several methods are employed for the synthesis of L-aspartyl-L-phenylalanine:

- Enzymatic Synthesis: Utilizing enzymes such as α-amino acid ester acyl transferase to catalyze the reaction between L-aspartic acid and L-phenylalanine.

- Chemical Synthesis: Direct chemical condensation of L-aspartic acid and L-phenylalanine under controlled conditions.

- Microbial Synthesis: Employing genetically modified microorganisms to enhance yield and efficiency in producing the dipeptide .

These methods can vary in efficiency, yield, and environmental impact, with enzymatic processes often being favored for their specificity and lower by-product formation.

L-Aspartyl-L-phenylalanine is primarily used in:

- Food Industry: As a low-calorie sweetener in various food products, including beverages, desserts, and dietary supplements.

- Pharmaceuticals: In formulations requiring sweetening agents or flavor enhancers.

- Research: As a model compound for studying peptide synthesis and amino acid interactions .

Research indicates that L-aspartyl-L-phenylalanine interacts with taste receptors, contributing to its sweetness profile. Additionally, studies on its metabolic pathways suggest interactions with other amino acids and neurotransmitters, potentially influencing cognitive functions and mood regulation . These interactions are crucial for understanding both its sensory properties and broader physiological effects.

L-Aspartyl-L-phenylalanine shares structural similarities with several other dipeptides and amino acids. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Aspartame | Methyl ester of L-aspartyl-L-phenylalanine | Widely used artificial sweetener |

| L-Aspartic Acid | Single amino acid | Precursor to various metabolic pathways |

| L-Phenylalanine | Single amino acid | Essential amino acid involved in protein synthesis |

| Dipeptide Sweeteners | Various combinations | Includes compounds like sucralose and saccharin |

L-Aspartyl-L-phenylalanine is unique due to its specific combination of amino acids that enhance sweetness while maintaining low caloric content. In contrast to other sweeteners like sucralose or saccharin, which may have different taste profiles or health implications, L-aspartyl-L-phenylalanine offers a more natural sweetness derived from amino acids .

Chemical Synthesis Approaches

Peptide Bond Formation Strategies

The chemical synthesis of L-aspartyl-L-phenylalanine employs several distinct peptide bond formation strategies, each offering unique advantages in terms of yield, selectivity, and scalability. The most prevalent approach involves the use of N-carboxyanhydride chemistry, where β-methyl-L-aspartate-N-carboxyanhydride undergoes controlled aqueous coupling with L-phenylalanine to produce the desired dipeptide methyl ester [1]. This method provides excellent control over the reaction conditions and minimizes side reactions through the inherent reactivity of the anhydride functionality.

Anhydride-mediated synthesis represents another well-established strategy, utilizing N-(benzyloxycarbonyl)-L-aspartic anhydride as the activated carboxyl component [2]. The reaction between this anhydride and L-phenylalanine methyl ester has been extensively studied, with particular attention to the effects of solvents and additives on reaction efficiency [2]. Organic solvents such as ethyl acetate have proven particularly effective in facilitating this coupling reaction, while additives can significantly influence both reaction rate and product purity [6].

Dicyclohexylcarbodiimide coupling methodology provides a more traditional approach to peptide bond formation in L-aspartyl-L-phenylalanine synthesis [18]. This method involves the activation of N-(benzyloxycarbonyl)-L-aspartic acid through carbodiimide-mediated coupling with L-phenylalanine methyl ester [18]. The reaction proceeds through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the amino component to form the desired peptide bond [18].

Alternative protection strategies have been developed to reduce synthetic costs, particularly the use of formyl groups instead of benzyloxycarbonyl protection [7]. The formyl protection approach involves N-formyl-L-aspartic acid coupling with L-phenylalanine methyl ester, achieving yields of approximately 83% when deprotection is carried out using hydroxylamine hydrochloride in methanol [7]. This method offers significant economic advantages while maintaining acceptable synthetic efficiency [30].

| Method | Starting Materials | Product | Yield (%) | Key Features |

|---|---|---|---|---|

| N-Carboxyanhydride coupling | β-methyl-L-aspartate-N-carboxyanhydride + L-phenylalanine | L-aspartyl-L-phenylalanine methyl ester | Not specified | Controlled aqueous coupling reaction |

| Anhydride-mediated synthesis | N-(benzyloxycarbonyl)-L-aspartic anhydride + L-phenylalanine methyl ester | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Not specified | Effects of solvents and additives studied |

| Dicyclohexylcarbodiimide coupling | N-(benzyloxycarbonyl)-L-aspartic acid + L-phenylalanine methyl ester | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Not specified | Standard peptide coupling approach |

| Formyl protection method | N-formyl-L-aspartic acid + L-phenylalanine methyl ester | N-formyl-L-aspartyl-L-phenylalanine methyl ester | 83 | Low-cost formyl protection group |

Protection/Deprotection Schemes for Amino Acid Residues

Protection and deprotection strategies form the cornerstone of successful L-aspartyl-L-phenylalanine synthesis, ensuring selective reactivity while preventing unwanted side reactions [8] [9]. The benzyloxycarbonyl protecting group represents the most widely employed N-terminal protection strategy for the aspartic acid component [11] [26]. This protection group offers excellent stability under coupling conditions while being readily removable through catalytic hydrogenation [12].

The preparation of N-benzyloxycarbonyl-L-aspartic acid requires careful pH control during the protection reaction [26]. Optimal conditions involve maintaining the reaction mixture at pH 12.0 to 13.5 when treating L-aspartic acid with benzyloxycarbonyl chloride [26]. This specific pH range minimizes the formation of undesired byproducts, particularly N-benzyloxycarbonyl-β-L-aspartyl-L-aspartic acid, which can complicate product purification [26].

Formyl protection presents an economically attractive alternative to benzyloxycarbonyl protection [30]. The formyl protecting group can be introduced at significantly lower cost and removed under mild conditions using hydroxylamine hydrochloride in methanol [7]. This approach maintains the orthogonality required for selective deprotection while reducing overall synthetic costs [30].

The side chain protection of aspartic acid typically involves methyl or benzyl esterification of the β-carboxyl group [8] [9]. Methyl ester protection offers the advantage of being stable under basic conditions while remaining labile to acidic hydrolysis or nucleophilic attack [10]. Benzyl ester protection provides greater stability but requires more vigorous removal conditions, typically involving catalytic hydrogenation or strong acid treatment [10].

Deprotection strategies must be carefully orchestrated to maintain the integrity of the peptide bond while selectively removing protecting groups [10] [12]. The use of scavengers during acidolytic deprotection helps minimize carbocation-mediated side reactions that could lead to peptide modification [12]. Common scavengers include water, anisole, and thiol derivatives, which react preferentially with reactive cationic species generated during deprotection [12].

| Protection Group | Removal Conditions | Cost | Stability | Industrial Use |

|---|---|---|---|---|

| Benzyloxycarbonyl | Catalytic hydrogenation | High | High | Common |

| Formyl | Hydroxylamine hydrochloride/methanol | Low | Medium | Alternative for cost reduction |

| tert-Butoxycarbonyl | Trifluoroacetic acid | Medium | High | Limited in L-aspartyl-L-phenylalanine synthesis |

| 9-Fluorenylmethoxycarbonyl | Piperidine | Medium | High | Limited in L-aspartyl-L-phenylalanine synthesis |

Byproduct Formation and Isomeric Control

The control of byproduct formation and isomeric purity represents a critical challenge in L-aspartyl-L-phenylalanine synthesis [15] [18]. The primary concern involves the prevention of β-aspartyl-L-phenylalanine formation, which represents a non-sweet isomer that significantly reduces product quality [16]. This isomeric contamination typically occurs through intramolecular cyclization reactions involving the β-carboxyl group of aspartic acid [16].

Stereochemical control during synthesis requires careful attention to reaction conditions and protecting group strategies [18] [38]. The four possible stereoisomers of protected dipeptides can be effectively separated using chiral chromatography, with baseline resolution achieved for all stereoisomeric forms [18]. High-performance liquid chromatography using Chiralcel columns with 2-propanol in n-hexane mobile phases provides excellent separation of diastereoisomers [18].

Temperature control plays a crucial role in minimizing isomerization during synthesis [36] [37]. Elevated temperatures can promote succinimide ring formation, leading to the generation of β-aspartyl linkages [36]. Maintaining reaction temperatures below 25°C significantly reduces the extent of isomerization while preserving acceptable reaction rates [36].

The prevention of racemization during coupling reactions requires careful selection of coupling reagents and reaction conditions [39]. Carbodiimide-mediated couplings should be conducted in the presence of hydroxybenzotriazole additives to minimize epimerization at the activated carboxyl center [39]. The use of excess coupling reagent, while promoting complete conversion, must be balanced against the increased risk of side product formation [39].

Monitoring of isomeric purity throughout the synthetic process involves advanced analytical techniques [36] [37]. Ion mobility mass spectrometry provides excellent discrimination between isomeric forms, allowing for rapid identification of β-aspartyl contamination [36]. High-performance liquid chromatography with mass spectrometric detection offers complementary analytical capabilities for comprehensive impurity profiling [37].

Quality control measures for isomeric purity typically require specifications limiting β-aspartyl content to less than 1% of the total product [16]. Achieving this level of purity necessitates optimization of synthetic conditions, including pH control, temperature management, and reaction time limitations [16]. Post-synthetic purification using preparative chromatography may be required to achieve pharmaceutical-grade purity standards [39].

Enzymatic Synthesis via Thermolysin and Other Proteases

Enzymatic synthesis of L-aspartyl-L-phenylalanine using thermolysin represents a well-established biotechnological approach that offers excellent stereoselectivity and environmentally benign reaction conditions [4] [5] [20]. Thermolysin, a thermostable zinc metalloprotease isolated from Bacillus thermoproteolyticus, catalyzes the condensation of N-(benzyloxycarbonyl)-L-aspartic acid with L-phenylalanine methyl ester to produce the protected dipeptide precursor [4] [5].

The mechanism of thermolysin-catalyzed peptide synthesis involves initial binding of the carboxyl donor substrate to the amino donor side of the enzyme active site [4] [5]. Structural studies using X-ray crystallography have revealed that N-(benzyloxycarbonyl)-L-aspartic acid preferentially binds to the S1' subsite through coordination with the catalytic zinc ion [4] [5]. The substrate then undergoes conformational rearrangement to accommodate binding of L-phenylalanine methyl ester, forming a productive enzyme-substrate complex [4] [5].

Kinetic parameters for the thermolysin-catalyzed reaction demonstrate relatively poor substrate binding affinity, with Michaelis constants of 300 millimolar for N-(benzyloxycarbonyl)-L-aspartic acid and 10 millimolar for L-phenylalanine methyl ester [5]. The catalytic efficiency, expressed as kcat/Km, reaches 0.160 per millimolar per minute under aqueous conditions [5]. These kinetic characteristics contribute to the inherently slow reaction rates observed in thermolysin-mediated peptide synthesis [4] [5].

The enantioselectivity of thermolysin provides a significant advantage in L-aspartyl-L-phenylalanine synthesis [4] [5]. The enzyme demonstrates excellent discrimination for L-phenylalanine methyl ester from racemic mixtures, while both enantiomers of N-(benzyloxycarbonyl)-aspartic acid can bind to the enzyme [4]. However, only the L-enantiomer participates productively in peptide synthesis, as the D-enantiomer acts as a competitive inhibitor [4].

Industrial implementation of thermolysin-catalyzed synthesis involves immobilization strategies to enhance enzyme stability and facilitate product recovery [6] [28]. Immobilized thermolysin preparations demonstrate excellent operational stability in organic solvent systems, particularly in ethyl acetate containing buffer additives [6] [28]. Continuous operation for over 500 hours with average yields of 95% has been achieved using plug-flow reactor configurations [28].

| Enzyme | Substrate 1 | Substrate 2 | Km (mM) | Yield (%) | Operation Time |

|---|---|---|---|---|---|

| Thermolysin | N-(benzyloxycarbonyl)-L-aspartic acid | L-phenylalanine methyl ester | 300 (ZA), 10 (PM) | Not specified | Not specified |

| Thermolysin (immobilized) | N-(benzyloxycarbonyl)-L-aspartic acid | L-phenylalanine methyl ester | Not specified | 90 | 300 hours |

| Thermolysin (continuous) | N-(benzyloxycarbonyl)-L-aspartic acid | L-phenylalanine methyl ester | Not specified | 95 | 500 hours |

| α-amino acid ester acyltransferase | L-aspartic acid dimethylester | L-phenylalanine | Not applicable | Not specified | Not specified |

Alternative enzymatic approaches utilize α-amino acid ester acyltransferase for L-aspartyl-L-phenylalanine synthesis [3] [31]. This enzyme catalyzes the formation of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine [3]. The resulting product can be chemically converted to the desired α-L-aspartyl-L-phenylalanine methylester through acid-catalyzed rearrangement [3].

Enzyme engineering approaches have been employed to improve the catalytic efficiency of α-amino acid ester acyltransferase [31]. Random and rational mutagenesis strategies have yielded variant enzymes with up to 5.7-fold higher activity compared to the wild-type enzyme [31]. These improvements result from enhanced substrate binding affinity and increased thermostability [31].

Other protease alternatives for L-aspartyl-L-phenylalanine synthesis include α-chymotrypsin, which demonstrates utility in analytical applications [34]. Bienzymatic systems combining α-chymotrypsin with alcohol oxidase have been developed for the quantitative determination of L-aspartyl-L-phenylalanine content [34]. These systems exploit the ability of α-chymotrypsin to cleave the peptide bond, releasing methanol that can be detected through oxidase-coupled reactions [34].

Industrial-Scale Production Optimization

Industrial-scale production of L-aspartyl-L-phenylalanine requires comprehensive optimization of reactor design, process conditions, and purification strategies to achieve economically viable manufacturing [24] [25] [29]. The selection of appropriate reactor configurations depends on the chosen synthesis route, with both stirred tank and plug flow reactors demonstrating commercial viability [6] [28] [30].

Stirred tank reactor systems offer excellent mixing characteristics and temperature control for enzymatic synthesis processes [6]. Optimal operating conditions involve ethyl acetate as the organic solvent phase, maintained at 25°C with pH 6.0 buffering [6]. The addition of 20 millimolar calcium chloride provides essential stabilization for thermolysin enzyme activity [6]. Under these conditions, average yields of 90% can be sustained for continuous operation exceeding 300 hours [6].

Plug flow reactor configurations provide advantages in terms of residence time control and product quality consistency [28]. Long-term continuous synthesis has been demonstrated for over 500 hours with average yields of 95% and space velocity of 1.85 per hour [28]. The immobilized enzyme remains stable in ethyl acetate containing 2.5% buffer solution with calcium chloride supplementation [28]. Periodic washing of the reactor column maintains enzyme activity and prevents accumulation of inhibitory byproducts [28].

Biphasic reaction systems utilizing aqueous and organic phases offer enhanced product recovery through in-situ extraction [30]. The combination of enzymatic reaction with simultaneous liquid-liquid extraction achieves yields exceeding 95% for formyl-protected dipeptide synthesis [30]. Tributylphosphate serves as an effective extracting agent, facilitating product partitioning to the organic phase while maintaining substrates in the aqueous phase [30].

| Parameter | Stirred Tank Reactor | Plug Flow Reactor | Biphasic System |

|---|---|---|---|

| Reactor Type | Stirred tank | Plug flow | Not specified |

| Solvent System | Ethyl acetate | Ethyl acetate + buffer | Aqueous/tributylphosphate |

| Temperature (°C) | 25 | 25 | Room temperature |

| pH | 6.0 | 6.0 | Not specified |

| Calcium Concentration (mM) | 20 | 20 | Not specified |

| Space Velocity (h⁻¹) | Not specified | 1.85 | Not specified |

| Flow Rate (mL/min) | Not specified | Not specified | 0.5 |

| Yield (%) | 90 | 95 | >95 |

Process integration strategies involve combining enzymatic and chemical synthesis steps to optimize overall production efficiency [3] [29]. Novel routes incorporate enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester followed by chemical transformation to the desired α-methylester form [3]. This hybrid approach leverages the stereoselectivity of enzymatic synthesis while utilizing efficient chemical rearrangement reactions [3].

Substrate preparation optimization focuses on cost-effective production of starting materials [26] [27]. N-benzyloxycarbonyl-L-aspartic acid production involves fermentation-derived L-aspartic acid that undergoes benzyloxycarbonylation under controlled pH conditions [26]. Crude aspartic acid crystals obtained from fermentation broths can be used directly without extensive purification, provided impurity levels remain below inhibitory thresholds [26].

L-phenylalanine methyl ester production utilizes biocatalytic approaches involving immobilized cell systems [27]. Nocardia opaca cells immobilized in gel matrices demonstrate production rates of 0.4 micromoles per gram dry cells per minute under 100 bar hydrogen pressure [27]. Repeated batch operation with periodic cell reactivation maintains approximately 70% of initial activity after nine production cycles [27].

Quality control systems for industrial production incorporate real-time monitoring of critical process parameters [25]. High-performance liquid chromatography provides continuous assessment of product purity and isomeric composition [25]. Advanced analytical methods including ion mobility mass spectrometry enable rapid identification of impurities and process deviations [25].

Downstream processing optimization addresses purification and isolation challenges specific to L-aspartyl-L-phenylalanine production [24]. Crystallization strategies utilize the pH-dependent solubility characteristics of the dipeptide to achieve high-purity product recovery [24]. The crystallization process involves controlled addition of acid solutions followed by intense mixing with hydrogen in the presence of palladium catalyst for approximately 12 hours [24].

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Other CAS

13433-09-5